Pyrido[3,4-D]pyridazin-4(3H)-one
Overview
Description
Pyrido[3,4-D]pyridazin-4(3H)-one is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a pyridazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[3,4-D]pyridazin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine derivatives with suitable reagents to form the desired pyridazinone ring. For example, the directed lithiation of Boc or pivaloyl derivatives of 2-substituted 5-aminopyridines with butyllithium (BuLi) and tetramethylethylenediamine (TMEDA) in diethyl ether at low temperatures, followed by quenching with carbon dioxide, can yield the corresponding carboxylic acids. These acids can then be cyclized with formamide or formamidine acetate to form this compound .
Industrial Production Methods
Industrial production methods for this compound are generally based on optimizing the synthetic routes mentioned above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents, reagents, and reaction conditions can be fine-tuned to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Pyrido[3,4-D]pyridazin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine or pyridazine rings, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of dihydropyridazinone derivatives.
Scientific Research Applications
Pyrido[3,4-D]pyridazin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of Pyrido[3,4-D]pyridazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrido[4,3-D]pyrimidine: Another heterocyclic compound with a similar fused ring system but different nitrogen positioning.
Pyridazine: A simpler heterocyclic compound with a six-membered ring containing two adjacent nitrogen atoms.
Pyrimidine: A six-membered ring with nitrogen atoms at positions 1 and 3.
Uniqueness
Pyrido[3,4-D]pyridazin-4(3H)-one is unique due to its specific ring fusion and nitrogen positioning, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential for various scientific applications make it a valuable compound in research and industry .
Properties
IUPAC Name |
3H-pyrido[3,4-d]pyridazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-6-4-8-2-1-5(6)3-9-10-7/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQTYJJTLHAINM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90495603 | |
Record name | Pyrido[3,4-d]pyridazin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90495603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40511-70-4 | |
Record name | Pyrido[3,4-d]pyridazin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90495603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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